Glycofurol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

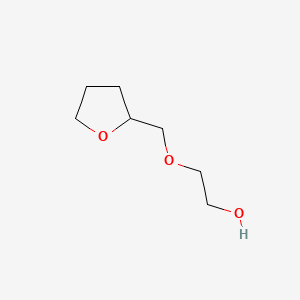

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(oxolan-2-ylmethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c8-3-5-9-6-7-2-1-4-10-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPDSKVQLSDPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31692-85-0 | |

| Record name | Tetrahydrofurfuryl polyethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31692-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40923709 | |

| Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5831-59-4, 121182-07-8, 31692-85-0 | |

| Record name | 2-[(Tetrahydro-2-furanyl)methoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5831-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((Tetrahydrofurfuryl)oxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005831594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(tetrahydrofurfuryl)oxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction products of tetrahydrofurfuryl alcohol with ethylene oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Glycofurol: A Comprehensive Technical Guide to its Physicochemical Properties for Drug Formulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of Glycofurol, a key excipient in pharmaceutical formulations. This document details the critical parameters necessary for its effective use in drug development, supported by experimental methodologies and visual workflows to facilitate understanding and application in a research and development setting.

Introduction

This compound, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile, non-ionic solvent and solubilizing agent.[1] It is widely employed in the pharmaceutical industry, particularly in parenteral formulations, to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[][3] Its favorable safety profile and compatibility with numerous APIs make it a valuable tool for formulation scientists. This guide will explore its key physicochemical characteristics, providing the foundational knowledge required for its successful incorporation into robust drug delivery systems.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below, offering a clear and concise overview of its key characteristics.

Table 1: General Physicochemical Properties of this compound 75

| Property | Value | Reference |

| Appearance | Clear, colorless to pale yellow, viscous liquid | [1] |

| Odor | Almost odorless | [4] |

| Taste | Bitter, with a warm sensation on the tongue | [4] |

| Molecular Formula | C9H18O4 (average) | [4] |

| Molecular Weight | 190.24 g/mol (average) | [4] |

| CAS Number | 31692-85-0 | [1] |

Table 2: Quantitative Physicochemical Data of this compound 75

| Parameter | Value | Temperature (°C) | Reference |

| Density | 1.070 - 1.090 g/cm³ | 20 | [4] |

| Dynamic Viscosity | 8 - 18 mPa·s (cP) | 20 | [4] |

| Refractive Index | 1.4545 | 20 | [4] |

| Boiling Point | 80 - 100 °C | - | [4] |

| Hydroxyl Value | 300 - 400 | - | [4] |

Table 3: Solubility Profile of this compound at 20°C

| Solvent | Solubility | Reference |

| Water | Miscible in all proportions (cloudiness may occur) | [4] |

| Ethanol (95%) | Miscible in all proportions | [4] |

| Propylene Glycol | Miscible in all proportions | [4] |

| Polyethylene Glycol 400 | Miscible in all proportions | [4] |

| Glycerin | Miscible in all proportions | [4] |

| Castor Oil | Miscible (cloudiness may occur) | [4] |

| Arachis Oil | Immiscible | [4] |

| Isopropyl Ether | Immiscible | [4] |

| Petroleum Ether | Immiscible | [4] |

| Chloroform | Sparingly Soluble | [5] |

| Methanol | Slightly Soluble (Sonicated) | [5] |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of this compound, based on standard pharmacopeial procedures and relevant analytical techniques.

Determination of Dynamic Viscosity

The viscosity of this compound is determined using a rotational viscometer or a calibrated capillary viscometer as per USP General Chapter <911> and <912>.[6][7]

-

Apparatus: Rotational rheometer (cone and plate or parallel plate geometry) or an Ostwald or Ubbelohde capillary viscometer.

-

Procedure (Rotational Rheometer):

-

Ensure the instrument is calibrated and the temperature is maintained at 20 ± 0.1°C.

-

Place an appropriate amount of this compound onto the lower plate of the rheometer.

-

Lower the upper geometry (cone or plate) to the specified gap setting.

-

Allow the sample to equilibrate to the set temperature.

-

Apply a controlled shear rate and measure the resulting shear stress to determine the dynamic viscosity.

-

Perform measurements across a range of shear rates to assess Newtonian or non-Newtonian behavior.

-

-

Procedure (Capillary Viscometer):

-

Select a clean, dry viscometer of the appropriate size for the expected viscosity range.

-

Fill the viscometer with this compound to the indicated marks.

-

Place the viscometer in a constant temperature bath maintained at 20 ± 0.1°C and allow for thermal equilibrium.

-

Draw the liquid up through the capillary to a point above the upper timing mark.

-

Measure the time required for the liquid meniscus to pass from the upper to the lower timing mark.

-

Calculate the kinematic viscosity using the measured flow time and the viscometer constant.

-

Convert kinematic viscosity to dynamic viscosity by multiplying by the density of this compound at the same temperature.

-

Determination of Density

The density of this compound is determined using a pycnometer or a hydrometer, following the principles outlined in USP General Chapter <841>.[8]

-

Apparatus: A clean, dry pycnometer (specific gravity bottle) of a suitable volume, or a calibrated hydrometer.

-

Procedure (Pycnometer):

-

Determine and record the weight of the empty, clean, and dry pycnometer.

-

Calibrate the pycnometer by filling it with distilled water at 20°C and weighing it to determine the volume.

-

Empty, clean, and dry the pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Adjust the temperature of the filled pycnometer to 20 ± 0.1°C.

-

Remove any excess liquid and weigh the filled pycnometer.

-

Calculate the density by dividing the mass of the this compound by the volume of the pycnometer.

-

Determination of Refractive Index

The refractive index of this compound is measured using a refractometer, as described in USP General Chapter <831>.[]

-

Apparatus: An Abbé refractometer or a digital refractometer with temperature control.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

Maintain the temperature of the prisms at 20 ± 0.1°C.

-

Apply a few drops of this compound to the surface of the measuring prism.

-

Close the prisms and allow the sample to spread evenly and reach thermal equilibrium.

-

Using the appropriate light source (sodium D line, 589 nm), adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound and the presence of any related substances can be assessed using a stability-indicating HPLC method. The following is a general protocol that can be adapted and validated for specific applications.

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

-

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound reference standard of known concentration in the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration as the standard solution.

-

System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly (e.g., check for retention time reproducibility, peak area, and tailing factor).

-

Analysis: Inject the sample solution and record the chromatogram.

-

Calculation: Determine the purity of the sample by comparing the peak area of the main this compound peak to the total area of all peaks in the chromatogram. Identify and quantify any impurities by comparing their retention times and peak areas to those of known impurity standards, if available.

-

Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

Caption: Workflow for the synthesis of this compound 75.

Caption: General workflow for parenteral drug formulation using this compound.

Stability and Storage

This compound is stable when stored under nitrogen in a well-closed container, protected from light, in a cool, dry place.[4] It is incompatible with strong oxidizing agents.[4]

Safety and Regulatory Status

This compound is generally regarded as a relatively nontoxic and nonirritant material at the concentrations typically used as a pharmaceutical excipient in parenteral formulations.[4] Undiluted this compound can be an irritant.[4] It is included in parenteral medicines licensed in Europe.[4]

Conclusion

This compound possesses a unique combination of physicochemical properties, including excellent solvency for a wide range of APIs and miscibility with common pharmaceutical co-solvents. Its well-defined characteristics, as detailed in this guide, make it a reliable and effective excipient for the development of parenteral and other drug formulations. A thorough understanding of its properties and the application of the described experimental methodologies are crucial for its successful implementation in pharmaceutical product development.

References

- 1. Evaluation of this compound-Based Gel as a New Vehicle for Topical Application of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. biomedres.us [biomedres.us]

- 6. [Determination of purity and impurities of ethylene glycol for industrial use by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound [thegoodscentscompany.com]

Glycofurol CAS number 31692-85-0: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Glycofurol (CAS 31692-85-0), a versatile excipient used in the pharmaceutical industry. This document consolidates key technical data, outlines detailed experimental protocols for its primary applications, and presents visual workflows to aid in research and development.

Core Technical Data

This compound, chemically known as α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl), is a valuable solvent and penetration enhancer.[1] Its utility in pharmaceutical formulations is underscored by its physical and chemical properties, which are summarized below.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are presented in Table 1. This data is essential for formulation development, ensuring compatibility and stability.

| Property | Value | References |

| CAS Number | 31692-85-0 | [1] |

| Synonyms | Tetraglycol, Poly(ethylene glycol) tetrahydrofurfuryl ether | [2] |

| Molecular Formula | (C₂H₄O)nC₅H₁₀O₂ | [2] |

| Appearance | Clear, colorless to pale yellow, viscous liquid | [3] |

| Odor | Almost odorless | [1] |

| Taste | Bitter, with a warm sensation on the tongue | [1] |

| Density | 1.070–1.090 g/cm³ at 20°C | [1] |

| Boiling Point | 80-100 °C (for this compound 75) | [1] |

| Refractive Index | nD²⁰ 1.4545 | [1] |

| Viscosity (dynamic) | 8–18 mPa·s at 20°C (for this compound 75) | [1] |

| Purity | ≥98% | [2] |

Solubility Profile

This compound's broad solubility is a key attribute for its use as a solvent for poorly soluble active pharmaceutical ingredients (APIs).[4] Table 2 details its miscibility with various common pharmaceutical solvents.

| Solvent | Solubility at 20°C | References |

| Arachis oil | Immiscible | [1] |

| Castor oil | Miscible | [1] |

| Ethanol (95%) | Miscible in all proportions | [1] |

| Glycerin | Miscible in all proportions | [1] |

| Isopropyl ether | Immiscible | [1] |

| Petroleum ether | Immiscible | [1] |

| Polyethylene glycol 400 | Miscible in all proportions | [1] |

| Propan-2-ol | Immiscible | [1] |

| Water | Soluble | [3] |

Safety and Handling

While generally regarded as a relatively nontoxic and nonirritant material at typical concentrations used in pharmaceutical formulations, appropriate safety precautions should be observed.[1]

| Hazard Statement | Precautionary Statement | References |

| May cause eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. | [5] |

| May damage fertility or the unborn child. | Obtain, read and follow all safety instructions before use. | [5] |

| Incompatible with oxidizing agents. | Store in a well-closed container protected from light, in a cool, dry place under nitrogen. | [1] |

Experimental Protocols

This section provides detailed methodologies for key applications of this compound in pharmaceutical development.

Preparation of a Parenteral Formulation

This compound is frequently used as a co-solvent in parenteral formulations to enhance the solubility of hydrophobic drugs.[1] The following is a general protocol for preparing a sterile injectable solution.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

This compound

-

Water for Injection (WFI)

-

Sterile vials and stoppers

-

Sterile filtration apparatus (0.22 µm filter)

-

Autoclave

Procedure:

-

Compounding: In an aseptic environment, accurately weigh the required amount of API. In a sterile vessel, dissolve the API in the specified volume of this compound with gentle mixing until a clear solution is obtained.

-

Dilution: Gradually add Water for Injection to the this compound-API concentrate to achieve the final target concentration. Continue mixing until the solution is homogeneous.

-

Sterile Filtration: Filter the bulk solution through a sterile 0.22 µm membrane filter into a sterile receiving vessel.[6] This step removes any potential microbial contamination.

-

Filling: Aseptically fill the sterile solution into pre-sterilized vials.

-

Stoppering and Capping: Loosely place sterile stoppers on the vials for lyophilization (if required) or fully stopper and seal with aluminum caps for a liquid formulation.

-

Terminal Sterilization: If the API and final formulation are heat-stable, perform terminal sterilization of the filled and sealed vials by autoclaving.[7]

-

Quality Control: Conduct sterility testing, pyrogen testing (LAL test), particulate matter analysis, and an assay for API content and purity to ensure the final product meets all specifications.[8][9]

In Vitro Skin Permeation Study

This compound can act as a penetration enhancer in topical and transdermal formulations.[1] An in vitro skin permeation study using Franz diffusion cells is a standard method to evaluate this effect.

Materials:

-

Franz diffusion cells

-

Excised human or animal skin (e.g., porcine ear skin)

-

Test formulation containing API and this compound

-

Control formulation (without this compound)

-

Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Skin Preparation: Thaw frozen skin and remove any subcutaneous fat. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

-

Franz Cell Assembly: Mount the skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.[10]

-

Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[5]

-

Equilibration: Allow the assembled cells to equilibrate in a water bath at 32°C for at least 30 minutes.

-

Dosing: Apply a finite dose of the test and control formulations to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[5]

-

Sample Analysis: Quantify the concentration of the API in the collected samples using a validated HPLC-UV method.[2]

-

Data Analysis: Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp). Compare the results from the test and control formulations to evaluate the penetration-enhancing effect of this compound.

Nanoparticle Formulation via Emulsification-Solvent Diffusion

This compound can be used as a non-toxic solvent in the preparation of polymeric nanoparticles for drug delivery.[11] The emulsification-solvent diffusion method is a common technique.

Materials:

-

Biodegradable polymer (e.g., PLGA)

-

Active Pharmaceutical Ingredient (API)

-

This compound

-

Aqueous solution of a stabilizing agent (e.g., polyvinyl alcohol - PVA)

-

Purified water

-

Magnetic stirrer

-

Ultracentrifuge

Procedure:

-

Organic Phase Preparation: Dissolve the polymer (e.g., PLGA) and the API in this compound to form the organic phase.[12]

-

Emulsification: Add the organic phase to an aqueous solution containing a stabilizer (e.g., PVA) under continuous stirring to form an oil-in-water emulsion.

-

Solvent Diffusion: Add a large volume of purified water to the emulsion under stirring. This will cause the this compound to diffuse from the emulsion droplets into the aqueous phase, leading to the precipitation of the polymer and the formation of nanoparticles.[13]

-

Nanoparticle Collection: Collect the formed nanoparticles by ultracentrifugation.

-

Washing: Wash the nanoparticle pellet with purified water multiple times to remove any residual this compound and stabilizer.

-

Lyophilization (Optional): Resuspend the nanoparticles in a cryoprotectant solution and freeze-dry to obtain a stable powder formulation.

-

Characterization: Characterize the nanoparticles for their size, polydispersity index (PDI), zeta potential, morphology (using scanning or transmission electron microscopy), drug loading, and encapsulation efficiency.

Visualized Workflows and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows described above.

Caption: Workflow for Parenteral Formulation using this compound.

Caption: In Vitro Skin Permeation Study Workflow.

Caption: Nanoparticle Formulation via Emulsification-Solvent Diffusion.

References

- 1. A UHPLC-UV Method to Quantify Skin Deposition and Transdermal Permeation of Tizanidine Hydrochloride. | Semantic Scholar [semanticscholar.org]

- 2. A UHPLC-UV Method to Quantify Skin Deposition and Transdermal Permeation of Tizanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. scribd.com [scribd.com]

- 6. biomanufacturing.org [biomanufacturing.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. QUALITY CONTROL CHECKS OF PARENTERAL PRODUCTS – Netaji Subhas Chandra Bose Institute of Pharmacy [nscbip.org]

- 9. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 10. alterlab.co.id [alterlab.co.id]

- 11. researchgate.net [researchgate.net]

- 12. Microsphere preparation using the untoxic solvent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. UQ eSpace [espace.library.uq.edu.au]

Glycofurol: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether (THFP), is a versatile, low-toxicity solvent used extensively in the pharmaceutical industry.[1][] Its primary application lies in the formulation of parenteral products, including intravenous and intramuscular injections, where it serves as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs).[1][3] This technical guide provides an in-depth analysis of the solubility of this compound in a range of aqueous and organic solvents, complete with detailed experimental protocols and visualizations to support formulation development and research.

Data Presentation: this compound Solubility

The solubility of this compound is a critical parameter for formulators. Below are compiled data on its solubility and miscibility in various common solvents.

Quantitative Solubility in Aqueous Solution

This compound exhibits high solubility in water.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 3420[3] |

Miscibility with Organic and Aqueous Solvents

The miscibility of this compound with a variety of solvents at 20°C is a key indicator of its utility as a co-solvent in diverse formulations.

| Solvent | Temperature (°C) | Miscibility |

| Arachis oil | 20 | Immiscible[1] |

| Castor oil | 20 | Miscible (though cloudiness may occur)[1] |

| Ethanol (95%) | 20 | Miscible in all proportions[1] |

| Glycerin | 20 | Miscible in all proportions[1] |

| Isopropyl ether | 20 | Immiscible[1] |

| Petroleum ether | 20 | Immiscible[1] |

| Polyethylene glycol 400 | 20 | Miscible in all proportions[1] |

| Propan-2-ol | 20 | Miscible in all proportions[1] |

| Propylene glycol | 20 | Miscible in all proportions[1] |

| Water | 20 | Miscible in all proportions[1] |

Experimental Protocols

Accurate determination of solubility is fundamental to pharmaceutical development. The following sections detail the methodologies for key experiments related to this compound's solubility.

Determination of this compound Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a substance in a solvent.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (pharmaceutical grade)

-

Solvent of interest (e.g., water, ethanol)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID) or a UV-Vis Spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-capped vial or flask).

-

Equilibration: Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the set temperature for a sufficient time to allow the undissolved this compound to settle. Centrifuge the sample at a controlled temperature to ensure complete separation of the excess solute.

-

Sample Withdrawal and Dilution: Carefully withdraw a known aliquot of the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-RID or UV-Vis spectroscopy, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as g/L or mg/mL.

Quantification of Residual this compound in a Formulation

In certain applications, such as the preparation of microspheres where this compound is used as a solvent, it is necessary to quantify the amount of residual this compound in the final product.

Objective: To determine the concentration of residual this compound in a solid formulation.

Materials:

-

Formulation sample containing residual this compound

-

Acetone

-

Distilled water

-

Ammonium cobalt thiocyanate solution

-

Methylene chloride

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Dissolve a known weight of the formulation (e.g., 20 mg of microspheres) in a suitable solvent in which the formulation is soluble but this compound can be extracted (e.g., 1 mL of acetone).

-

Precipitation and Extraction: Re-precipitate the polymer or solid components by adding a non-solvent (e.g., 4 mL of distilled water). Centrifuge the mixture at high speed (e.g., 6000 rpm for 30 minutes) to separate the solid components from the supernatant containing the dissolved this compound.

-

Complexation and Phase Separation: To a known volume of the supernatant (e.g., 2 mL), add the ammonium cobalt thiocyanate solution (e.g., 4 mL) and an immiscible organic solvent (e.g., 4 mL of methylene chloride). Vortex the mixture to facilitate the formation of a colored complex with this compound that partitions into the organic phase. Centrifuge the mixture at a lower speed (e.g., 3000 rpm for 10 minutes) to separate the aqueous and organic layers.

-

Spectrophotometric Analysis: Carefully collect the methylene chloride phase and measure its absorbance at a specific wavelength (e.g., 620 nm) using a UV-Vis spectrophotometer.

-

Quantification: Determine the concentration of this compound by comparing the absorbance to a standard calibration curve prepared with known concentrations of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the shake-flask solubility determination method.

Caption: Workflow for determining this compound solubility.

Regulatory Context and Significance

The use of this compound as an excipient in parenteral drug products necessitates adherence to stringent regulatory standards to ensure patient safety. Key guidelines from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (Ph. Eur.) are of particular relevance.

-

ICH Q8: Pharmaceutical Development: This guideline emphasizes a "Quality by Design" (QbD) approach to drug development.[4][5][6] Understanding the solubility of this compound is a critical component of QbD, as it directly impacts the formulation's critical quality attributes (CQAs), such as drug solubility, stability, and bioavailability. A thorough understanding of this compound's solubility characteristics allows for the establishment of a robust design space for the formulation.[4][5]

-

USP <788> and Ph. Eur. 2.9.19: Particulate Matter in Injections: These harmonized chapters address the presence of sub-visible particulate matter in parenteral preparations.[7][8][9][10] The choice of solvent and the solubility of all components, including excipients like this compound, are crucial in preventing the formation of precipitates that could lead to particulate contamination. Ensuring the complete dissolution of the API and excipients within the formulation's shelf life is essential for meeting these compendial requirements.[7][8][9]

-

FDA Guidance on Parenteral Drug Formulation: The U.S. Food and Drug Administration (FDA) provides guidance on the development and manufacturing of parenteral drug products.[11][12][13] These guidances often emphasize the importance of using well-characterized excipients and ensuring the physical and chemical stability of the final formulation. A comprehensive understanding of this compound's solubility is a prerequisite for developing a stable and safe parenteral product that will meet FDA approval standards.

Conclusion

This compound's favorable solubility profile in both aqueous and a range of organic solvents, combined with its low toxicity, solidifies its position as a valuable excipient in pharmaceutical formulation, particularly for parenteral drug delivery. This technical guide provides drug development professionals with essential quantitative data, detailed experimental protocols, and an understanding of the regulatory landscape to effectively utilize this compound in their research and development efforts. A thorough characterization of its solubility is a cornerstone of a science- and risk-based approach to formulation development, ultimately leading to safer and more effective medicines.

References

- 1. phexcom.com [phexcom.com]

- 3. This compound | 31692-85-0 [chemicalbook.com]

- 4. cognidox.com [cognidox.com]

- 5. scilife.io [scilife.io]

- 6. intuitionlabs.ai [intuitionlabs.ai]

- 7. uspbpep.com [uspbpep.com]

- 8. usp.org [usp.org]

- 9. dsdpanalytics.com [dsdpanalytics.com]

- 10. particletechlabs.com [particletechlabs.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Small Volume Parenteral Drug Products and Pharmacy Bulk Packages for Parenteral Nutrition: Aluminum Content and Labeling Recommendations | FDA [fda.gov]

- 13. Federal Register :: Small Volume Parenteral Drug Products and Pharmacy Bulk Packages for Parenteral Nutrition: Aluminum Content and Labeling Recommendations; Draft Guidance for Industry; Availability [federalregister.gov]

Biocompatibility and Toxicity Profile of Glycofurol in In Vivo Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a widely used co-solvent in parenteral pharmaceutical formulations to enhance the solubility of poorly water-soluble drugs. This technical guide provides a comprehensive overview of the in vivo biocompatibility and toxicity profile of this compound, drawing from available scientific literature and regulatory guidelines. The document summarizes key toxicological endpoints, including acute toxicity, local tolerance, sensitization, and genotoxicity. Detailed experimental protocols for the assessment of these endpoints are provided, along with a discussion of potential signaling pathways involved in this compound-associated toxicity. All quantitative data is presented in structured tables for ease of comparison, and experimental workflows are visualized using diagrams in the DOT language.

Acute Systemic Toxicity

Acute toxicity studies are designed to evaluate the adverse effects that occur shortly after a single dose of a substance. For this compound, the primary route of concern for systemic toxicity is intravenous or intramuscular administration, as it is a common component of injectable drug formulations.

Lethal Dose (LD50) Data

The LD50 is the statistically derived dose of a substance that is expected to cause death in 50% of a given animal population.

| Species | Route of Administration | LD50 Value | Reference |

| Mouse | Intravenous (IV) | 3.5 mL/kg | [1] |

| Mouse | Intraperitoneal (IP) | 7.8 g/kg | Not specified in search results |

Experimental Protocol: Acute Intravenous Toxicity (Up-and-Down Procedure - based on OECD Guideline 425)

This method is a sequential dosing approach that allows for the estimation of the LD50 with a reduced number of animals.

-

Test Animals: Healthy, young adult mice (e.g., CD-1 or BALB/c strain), typically females as they are often slightly more sensitive. Animals are acclimatized for at least 5 days before the study.

-

Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum, with fasting overnight before dosing.

-

Dose Preparation: this compound is prepared in a suitable vehicle (e.g., saline) at the desired concentrations.

-

Administration: A single dose is administered intravenously via a tail vein. The volume administered is kept constant by varying the concentration of the dosing solution.

-

Dosing Procedure:

-

A single animal is dosed at a starting dose just below the estimated LD50.

-

The animal is observed for 48 hours.

-

If the animal survives, the next animal is dosed at a higher dose (e.g., by a factor of 1.5-2.0).

-

If the animal dies, the next animal is dosed at a lower dose.

-

This sequential process continues until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, convulsions, respiratory distress), and body weight changes for at least 14 days.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Workflow for Acute Intravenous Toxicity Study (OECD 425)

Caption: Workflow of an acute intravenous toxicity study using the Up-and-Down Procedure.

Local Tolerance

Local tolerance studies assess the effects of a substance at the site of administration. For this compound, this includes dermal and mucosal irritation, as well as local reactions following parenteral injection.

Dermal Irritation

Studies have shown that undiluted this compound can be an irritant, with a tolerability profile similar to propylene glycol[1]. However, when used as an excipient in formulations, it is generally considered non-irritant. A study conducted according to OECD Guideline 404 reported a primary irritation index of 0.00, indicating no dermal irritation[2].

| Species | Test Substance Application | Observation Period | Results | Reference |

| Rabbit | 0.5 mL, semi-occlusive patch for 4 hours | 72 hours | Primary Irritation Index: 0.00 (Non-irritant) | [2] |

Experimental Protocol: Acute Dermal Irritation (based on OECD Guideline 404)

-

Test Animals: Healthy, young adult albino rabbits with intact skin. The fur on the back of the animals is clipped 24 hours before the test.

-

Dose Application: 0.5 mL of undiluted this compound is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing for 4 hours. An untreated area of skin serves as a control.

-

Observations: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale (Draize scale).

-

Data Analysis: The Primary Irritation Index (PII) is calculated from the erythema and edema scores.

Workflow for Dermal Irritation Study (OECD 404)

Caption: Workflow of an acute dermal irritation study according to OECD Guideline 404.

Skin Sensitization

No specific studies on the skin sensitization potential of this compound were identified in the search results. However, its structural similarity to other known weak sensitizers suggests that this potential should be evaluated. The Guinea Pig Maximization Test (GPMT) and the Local Lymph Node Assay (LLNA) are standard methods for this assessment.

Experimental Protocol: Skin Sensitization - Guinea Pig Maximization Test (GPMT) (based on OECD Guideline 406)

-

Test Animals: Young, healthy albino guinea pigs.

-

Induction Phase:

-

Intradermal Induction: Three pairs of intradermal injections are made in the shoulder region: Freund's Complete Adjuvant (FCA) emulsion, this compound in a suitable vehicle, and this compound in FCA emulsion.

-

Topical Induction: One week after the intradermal injections, the same area is treated with a topical application of this compound under an occlusive patch for 48 hours.

-

-

Challenge Phase: Two weeks after the topical induction, a non-irritating concentration of this compound is applied topically to a naive site on the flank of both the test and a control group of animals (which were not induced).

-

Observations: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.

-

Data Analysis: The incidence and severity of the skin reactions in the test group are compared to the control group. A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive reaction.

Workflow for Guinea Pig Maximization Test (GPMT)

Caption: Workflow of a skin sensitization study using the Guinea Pig Maximization Test.

Genotoxicity and Carcinogenicity

No specific in vivo genotoxicity or carcinogenicity studies for this compound were identified in the performed searches. Standard testing batteries are typically required for pharmaceutical excipients, especially for those used in chronic or long-term medications.

Genotoxicity

Standard in vivo genotoxicity tests include the micronucleus test and the chromosomal aberration assay.

Experimental Protocol: In Vivo Micronucleus Test (based on OECD Guideline 474)

-

Test Animals: Typically mice or rats.

-

Dosing: Animals are administered this compound, usually via the intended clinical route (e.g., intravenous), at three different dose levels. A vehicle control and a positive control group are also included.

-

Sample Collection: Bone marrow is collected at appropriate time intervals after the last dose.

-

Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by microscopic examination.

-

Data Interpretation: A significant, dose-related increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control indicates a potential for chromosomal damage.

Workflow for In Vivo Micronucleus Test

Caption: Workflow of an in vivo micronucleus test for genotoxicity assessment.

Carcinogenicity

Long-term carcinogenicity bioassays in rodents are the standard for assessing the carcinogenic potential of a substance.

Experimental Protocol: Carcinogenicity Bioassay (based on OECD Guideline 451)

-

Test Animals: Typically rats and mice of both sexes.

-

Dosing: this compound is administered daily, mixed in the diet or by gavage, for the majority of the animal's lifespan (e.g., 24 months for rats). At least two dose levels and a concurrent control group are used.

-

Observations: Animals are monitored daily for clinical signs of toxicity and palpable masses. Body weight and food consumption are recorded regularly.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy, and a comprehensive list of tissues is examined histopathologically.

-

Data Analysis: The incidence of tumors in the dosed groups is compared statistically with the control group.

Potential Signaling Pathways in Toxicity

While specific studies on the signaling pathways affected by this compound are lacking, based on its chemical structure (a polyethylene glycol ether of tetrahydrofurfuryl alcohol) and the known toxicities of related compounds, several pathways could be hypothetically involved in its toxic effects, particularly at high concentrations.

Potential Toxicity-Related Signaling Pathways

Caption: Potential signaling pathways involved in this compound-induced toxicity at high concentrations.

-

Oxidative Stress: High concentrations of some solvents can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can result in cellular damage through lipid peroxidation, protein oxidation, and DNA damage.

-

Inflammatory Pathways: Oxidative stress can trigger inflammatory responses through the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Apoptotic Pathways: Severe cellular stress can activate programmed cell death, or apoptosis. This can be initiated through mitochondrial dysfunction and the activation of caspases, a family of proteases that execute the apoptotic process.

Conclusion

References

Glycofurol: A Comprehensive Technical Guide to its Regulatory and Pharmaceutical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile non-proprietary excipient widely utilized in the pharmaceutical industry. Its primary function is as a solvent and penetration enhancer, particularly for parenteral, topical, and intranasal drug formulations. This technical guide provides an in-depth overview of the regulatory status, physicochemical properties, safety profile, and analytical considerations of this compound, intended to support researchers and drug development professionals in its effective and safe application.

Regulatory Status

This compound is an established pharmaceutical excipient with a history of use in approved drug products in major markets.

-

United States Food and Drug Administration (FDA): this compound is approved by the FDA for use as a cosolvent in parenteral formulations[1]. While a specific maximum potency for parenteral use is not publicly available in the FDA's Inactive Ingredient Database (IID)[1][2][3][4], literature suggests its use in intravenous or intramuscular injections at concentrations up to 50% v/v[5]. The FDA's Inactive Ingredient Database provides information on inactive ingredients present in FDA-approved drug products and can be a valuable resource for formulators[1][2][3][4].

-

European Medicines Agency (EMA): this compound is included in parenteral medicines licensed in Europe, indicating its acceptance for use in injectable drug products within the European Union[5]. Manufacturers can demonstrate that the purity of their substance is suitably controlled by the monograph of the European Pharmacopoeia through a Certificate of Suitability (CEP)[6]. The European Directorate for the Quality of Medicines & HealthCare (EDQM) maintains a database of granted CEPs[7][8][9]. The EMA provides guidance and question-and-answer documents on excipients, which can be consulted for further information[10][11][12][13][14].

Physicochemical Properties

This compound is a clear, colorless, almost odorless liquid with a bitter taste that produces a warm sensation on the tongue[5][15]. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Synonyms | This compound 75, tetraglycol, α-(tetrahydrofuranyl)-ω-hydroxypoly(oxyethylene), tetrahydrofurfuryl alcohol polyethylene glycol ether | [5] |

| CAS Number | 31692-85-0 | [16] |

| Molecular Formula | C9H18O4 (average) | [5] |

| Molecular Weight | 190.24 g/mol (average) | [5] |

| Boiling Point | 80-100 °C for this compound 75 | [5] |

| Density | 1.070–1.090 g/cm³ at 20°C | [5] |

| Viscosity (dynamic) | 8–18 mPa·s (8–18 cP) at 20°C for this compound 75 | [5] |

| Solubility | Miscible with water, ethanol (95%), glycerin, and polyethylene glycol 400. Immiscible with arachis oil, isopropyl ether, and petroleum ether. | [5] |

Safety and Toxicology

This compound is generally considered a relatively nontoxic and nonirritant material at the concentrations typically used as a pharmaceutical excipient[5]. However, it can be an irritant when used undiluted, with a tolerability profile similar to propylene glycol[5].

-

Acute Toxicity: The intravenous LD50 in mice is reported as 3.5 mL/kg[17].

-

Genotoxicity and Carcinogenicity: No specific public data on the genotoxicity or carcinogenicity of this compound was identified. Standard genotoxicity assays include the Ames test, in vitro chromosome aberration test, and in vivo micronucleus test[20][21][22][23].

-

Developmental and Reproductive Toxicology (DART): Information regarding DART studies for this compound is not publicly available. DART studies are designed to assess the potential effects of a substance on reproduction and development[5][7][24].

-

Acceptable Daily Intake (ADI): A specific ADI for this compound has not been established by major regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA). The ADI is a measure of the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk[16].

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a general framework for the quantification of this compound in a pharmaceutical formulation. Method development and validation are essential for specific applications.

Objective: To determine the concentration of this compound in a given sample.

Materials:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Volumetric flasks and pipettes

Chromatographic Conditions (Illustrative Example):

-

Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Low UV (e.g., 210 nm), as this compound lacks a strong chromophore. Refractive Index (RI) detection can also be an alternative.

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or water) of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution to achieve a range of concentrations that bracket the expected sample concentration.

-

-

Sample Preparation:

-

Accurately weigh or measure the sample containing this compound.

-

Dilute the sample with the mobile phase or a suitable solvent to a concentration within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the calibration standards and the prepared sample into the HPLC system.

-

Record the peak area of this compound for each injection.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

API-Excipient Compatibility Studies

This protocol outlines a general approach to assess the compatibility of an Active Pharmaceutical Ingredient (API) with this compound using Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).

Objective: To evaluate the potential for physical and chemical interactions between an API and this compound.

Materials:

-

Differential Scanning Calorimeter (DSC)

-

Fourier-Transform Infrared (FTIR) Spectrometer with ATR accessory

-

API

-

This compound

-

Vials

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation:

-

Prepare physical mixtures of the API and this compound in various ratios (e.g., 1:1, 1:2, 2:1 by weight).

-

Gently mix the components using a spatula or, if necessary, by light trituration in a mortar.

-

Prepare samples of the pure API and pure this compound for comparison.

-

For stress testing, samples can be stored under elevated temperature and humidity conditions (e.g., 40°C/75% RH) for a defined period.

-

-

Differential Scanning Calorimetry (DSC) Analysis:

-

Accurately weigh 2-5 mg of the sample (pure components and mixtures) into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range that encompasses the melting points of both the API and this compound.

-

Record the heat flow as a function of temperature.

-

Interpretation: Compare the thermograms of the mixtures with those of the pure components. The appearance of new peaks, disappearance of peaks, or shifts in melting endotherms can indicate an interaction[25][26][27].

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis:

-

Place a small amount of the sample (pure components and mixtures) directly onto the ATR crystal of the FTIR spectrometer.

-

Record the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Interpretation: Compare the spectra of the mixtures with those of the pure components. The appearance of new absorption bands, disappearance of characteristic bands, or significant shifts in band positions can suggest a chemical interaction between the API and this compound[5][28][29].

-

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information directly linking this compound to specific cellular signaling pathways. Excipients are generally selected for their inertness and lack of pharmacological activity. However, understanding the potential for any biological interaction is a crucial aspect of safety assessment. The following diagram illustrates a general logical workflow for evaluating the safety and regulatory acceptance of a pharmaceutical excipient.

Conclusion

This compound is a well-established pharmaceutical excipient with a favorable regulatory and safety profile for its use as a solvent and penetration enhancer in various dosage forms, particularly parenteral formulations. Its miscibility with a range of solvents and its ability to dissolve poorly water-soluble active pharmaceutical ingredients make it a valuable tool for drug developers. While a comprehensive public database of all toxicological studies is not available, its history of use in approved medicines in Europe and the United States provides a strong foundation for its continued application in pharmaceutical development. Adherence to established analytical methods for characterization and compatibility testing is crucial for ensuring the quality and stability of final drug products containing this compound.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. fda.gov [fda.gov]

- 3. Inactive Ingredients Database Download | FDA [fda.gov]

- 4. catalog.data.gov [catalog.data.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biocompatibility study of this compound in rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Databases - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 8. KNOWLEDGE Database - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 9. Actions on CEPs - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Propylene glycol and esters - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ema.europa.eu [ema.europa.eu]

- 15. Synergistic effect of kaempferol and 5‑fluorouracil on the growth of colorectal cancer cells by regulating the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GSRS [precision.fda.gov]

- 17. Subchronic oral toxicity study of furan in B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Subchronic oral toxicity studies with erythritol in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. View Source [faq.edqm.eu]

- 20. mdpi.com [mdpi.com]

- 21. youtube.com [youtube.com]

- 22. An in vitro study on the genotoxic effect of substituted furans in cells transfected with human metabolizing enzymes: 2,5-dimethylfuran and furfuryl alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 23. inotiv.com [inotiv.com]

- 24. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. veeprho.com [veeprho.com]

- 26. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 27. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 28. news-medical.net [news-medical.net]

- 29. edinburghanalytical.com [edinburghanalytical.com]

Glycofurol: A Technical Guide for Veterinary Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile, water-miscible solvent widely employed as an excipient in pharmaceutical formulations.[][2] Its primary function is to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), making it particularly valuable for developing stable and effective injectable (parenteral) formulations for veterinary use.[][3] Beyond its role as a solvent, this compound also serves as a penetration enhancer in topical and intranasal preparations.[][2] This guide provides an in-depth technical overview of this compound's properties, applications, and safety considerations pertinent to the development of veterinary pharmaceuticals.

Physicochemical Properties

This compound is a clear, colorless to pale yellow, almost odorless liquid with a slightly bitter taste.[2] The most common grade, this compound 75, is characterized by having 1-2 oxyethylene units.[2][4] Its key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl) | [][2] |

| CAS Number | 31692-85-0 | [][3] |

| Average Molecular Weight | ~190.24 g/mol | [2][4] |

| Appearance | Clear, colorless, almost odorless liquid | [][2] |

| Density (at 20°C) | 1.070–1.090 g/cm³ | [2][4] |

| Boiling Point | 80–100 °C (for this compound 75) | [2] |

| Refractive Index (at 20°C) | ~1.462 | [3] |

| Dynamic Viscosity (at 20°C) | 8–18 mPa·s (for this compound 75) | [2] |

| Flash Point | >110 °C | [3][5] |

| Solubility | Miscible with water, ethanol (95%), glycerin, and propylene glycol. Immiscible with arachis oil, isopropyl ether, and petroleum ether. | [2] |

Applications in Veterinary Pharmaceutical Formulations

This compound's favorable properties make it a valuable excipient in various veterinary dosage forms.

-

Parenteral Formulations (Intravenous/Intramuscular): This is the primary application of this compound.[][3] It is used as a cosolvent, often in concentrations up to 50% v/v, to dissolve hydrophobic drugs for IV or IM administration.[2][3] Its ability to create stable, clear solutions is critical for injectable products.[6]

-

Topical and Transdermal Formulations: this compound can act as a penetration enhancer, facilitating the transport of APIs across the skin.[3][7] It is a component in some localized topical formulations for parasite control in companion animals.[7]

-

Intranasal Formulations: In animal studies, this compound has been investigated as a solvent and absorption enhancer for the nasal delivery of drugs, including peptides and benzodiazepines.[][2]

-

Oral Formulations: While less common, it has been used in the development of self-microemulsifying drug delivery systems (SMEDDS) to improve the oral bioavailability of poorly soluble compounds.[5]

Formulation Development and Stability

The development of a drug formulation using this compound follows a structured workflow to ensure the final product is stable, safe, and efficacious.

Caption: A typical workflow for developing a this compound-based formulation.

Stability and Storage

This compound is stable when stored under nitrogen in a well-closed container, protected from light, in a cool, dry place.[2] It is incompatible with strong oxidizing agents.[2][3] The stability of the final veterinary drug product must be rigorously evaluated according to VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products) guidelines.[8][9]

Experimental Protocol: Stability Testing of a this compound-Based Injectable Formulation

This protocol is based on VICH GL3(R) guidelines.[9]

-

Objective: To determine the shelf-life of a veterinary injectable formulation containing this compound by assessing its physical, chemical, and microbiological stability under defined storage conditions.

-

Materials:

-

At least three primary batches of the final drug product, manufactured and packaged in the proposed commercial container-closure system.

-

Validated stability-indicating analytical methods for the API and any critical excipients or degradation products.

-

-

Storage Conditions:

-

Testing Schedule:

-

Samples are pulled and tested at specified time points.

-

Long-term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter through the proposed shelf-life.

-

Accelerated: 0, 3, and 6 months.

-

-

Parameters to be Tested:

-

Physical: Appearance (color, clarity), pH, particulate matter.

-

Chemical: API assay, content of degradation products, preservative content (if applicable).

-

Microbiological (for sterile products): Sterility, bacterial endotoxins (tested at beginning and end of shelf-life).

-

-

Data Analysis: The results are analyzed to identify trends in degradation or changes in physical properties. Statistical analysis may be used to propose a shelf-life, as described in VICH GL51.[10] A "significant change" is defined as a failure to meet the established specifications.[9]

Pharmacokinetics in Animals

Understanding the pharmacokinetics (PK)—what the animal's body does to the drug and its vehicle—is crucial for determining a safe and effective dosing regimen.[11] While extensive PK data for this compound itself in various veterinary species is not abundant in publicly available literature, its role as a vehicle can influence the ADME (Absorption, Distribution, Metabolism, and Excretion) of the API.[] Species differences in anatomy, physiology, and metabolism can significantly impact the PK profile of a formulated drug.[11][12]

Caption: Generalized ADME pathway for a drug formulated with this compound.

Experimental Protocol: Animal Pharmacokinetic Study

This protocol outlines a general approach for a PK study in a laboratory animal model, such as a beagle dog, to evaluate a this compound-based formulation.[6][13]

-

Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of an API administered in a this compound-based vehicle.

-

Animals: A cohort of healthy, purpose-bred animals (e.g., 8 beagle dogs), acclimated to the study environment.[6]

-

Study Design: A crossover or parallel-group design can be used. A single dose of the test formulation is administered via the intended clinical route (e.g., slow intravenous infusion).

-

Dosing: The formulation is administered at a predetermined dose level based on prior toxicology studies.

-

Sample Collection:

-

Blood samples are collected into appropriate anticoagulant tubes at predefined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[6]

-

Plasma is harvested by centrifugation and stored frozen (e.g., at -80°C) until analysis.

-

-

Bioanalysis:

-

A validated analytical method (e.g., LC-MS/MS) is used to quantify the concentration of the API in the plasma samples.

-

-

Data Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to calculate the key PK parameters.

-

Results are evaluated to understand the absorption, distribution, and elimination characteristics of the drug from the this compound formulation.

-

Safety and Toxicology in Veterinary Species

This compound is generally considered a relatively non-toxic and non-irritant material at concentrations typically used in pharmaceutical formulations.[2][3] Its tolerability is reported to be similar to that of propylene glycol.[2][3] However, like any excipient, its safety must be thoroughly evaluated. Undiluted this compound can be an irritant.[2]

Table 2: Acute Toxicity Data for this compound (in Mice)

| Route of Administration | Species | LD50 Value | Reference |

| Intravenous | Mouse | 3500 mg/kg | [5] |

| Intraperitoneal | Mouse | 7800 mg/kg | [5] |

Experimental Protocol: Vehicle Safety Study in Dogs

This protocol is adapted from a study evaluating the safety of various intravenous vehicles in beagles.[6]

-

Objective: To assess the clinical safety and local tolerance of a this compound-based vehicle after a single intravenous administration.

-

Animals: A group of 8 healthy beagle dogs.

-

Procedure:

-

The test vehicle (without the API) is administered via slow intravenous infusion at the maximum proposed volume and concentration. A control group would receive a standard vehicle like saline.[6]

-

Animals are closely monitored for any adverse clinical reactions (e.g., vomiting, diarrhea, changes in behavior) during and for a period post-infusion (e.g., 7 days).[6]

-

-

Endpoints:

-

Clinical Observations: Recorded daily.

-

Injection Site Evaluation: The infusion site is checked daily for signs of local irritation (e.g., swelling, redness, pain).

-

Clinical Pathology: Blood samples are collected pre-dose and at 24 hours and 7 days post-dose for hematology and serum clinical chemistry analysis.[6]

-

Body Weight: Recorded pre-study and at the termination of the observation period.

-

-

Data Evaluation: The data are analyzed to determine if the this compound vehicle induced any clinically significant changes in the observed parameters compared to baseline or a control group.

Analytical Methodology

Reliable analytical methods are required to quantify this compound in raw materials, finished products, and biological matrices for pharmacokinetic studies.[14] High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., Refractive Index, Evaporative Light Scattering, or Mass Spectrometry) is a common technique. Method validation is critical to ensure data are accurate and reliable.[14]

Caption: Workflow for quantifying a drug in biological samples.

Experimental Protocol: Analytical Method Validation

This protocol outlines the key parameters for validating a bioanalytical method for quantifying an API in animal plasma, as per general validation guidelines.[14]

-

Objective: To demonstrate that an analytical method (e.g., LC-MS/MS) is suitable for its intended purpose.

-

Validation Parameters:

-

Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix (e.g., metabolites, endogenous substances). Assessed by analyzing blank matrix samples from at least six different sources.[14]

-

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve with a minimum of five standards is prepared and analyzed.

-

Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on different days. Accuracy is the closeness to the true value, while precision measures the variability.[14]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[14]

-

Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte, assessed using various post-extraction spike experiments.

-

Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at freezer temperatures.[14]

-

Regulatory Status

This compound is an established pharmaceutical excipient included in parenteral medicines licensed in Europe.[2] Its use in veterinary formulations is subject to approval by regulatory bodies such as the FDA's Center for Veterinary Medicine (CVM) in the United States and the European Medicines Agency (EMA).[][15] All formulations must undergo a rigorous approval process demonstrating safety, efficacy, and quality.

Conclusion

This compound is a highly effective and versatile solvent that plays a critical role in the formulation of veterinary pharmaceuticals, particularly for poorly water-soluble drugs intended for parenteral administration. Its well-characterized physicochemical properties, established applications, and acceptable safety profile make it an invaluable tool for drug development professionals. A thorough understanding of its properties, coupled with rigorous formulation development, stability testing, and safety evaluation according to established veterinary guidelines, is essential for successfully bringing new and effective animal health products to market.

References

- 2. phexcom.com [phexcom.com]

- 3. This compound | 31692-85-0 [chemicalbook.com]

- 4. WO2006067138A2 - Injectable veterinary composition - Google Patents [patents.google.com]

- 5. This compound [thegoodscentscompany.com]

- 6. The effect of commonly used vehicles on canine hematology and clinical chemistry values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20150011596A1 - Topical localized isoxazoline formulation comprising this compound - Google Patents [patents.google.com]

- 8. VICH GL3 Stability testing of new veterinary drug substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. fda.gov [fda.gov]

- 10. Guidance for Industry: Statistical Evaluation of Stability Data, VICH GL51. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 11. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Species similarities and differences in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biotechfarm.co.il [biotechfarm.co.il]

- 14. rr-americas.woah.org [rr-americas.woah.org]

- 15. fda.gov [fda.gov]

In-Depth Technical Guide to Glycofurol: Safety, Handling, and Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Glycofurol, a versatile solvent employed in pharmaceutical formulations. It details critical safety and handling protocols for laboratory settings, summarizes key physicochemical and toxicological data, and presents experimental methodologies for its application in drug delivery systems.

Safety and Handling Guidelines

This compound is generally considered a substance with a low hazard profile in laboratory settings.[1][2] However, adherence to standard safety protocols is essential to ensure a safe working environment.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[1] Some sources, however, indicate that it may cause serious eye irritation and has the potential for reproductive toxicity.[3][4] It is a clear, colorless, and almost odorless liquid with a bitter taste.[5]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is recommended when handling this compound:

-

Eye Protection: Tightly fitting safety goggles or glasses that conform to EN 166 (EU) or NIOSH (US) standards are essential to prevent eye contact.[3]

-

Hand Protection: Wear compatible, chemical-resistant gloves tested according to EN 374.[1][3] It is crucial to inspect gloves for leaks or tears before use. After handling, hands should be thoroughly washed and dried.[3]

-

Skin and Body Protection: Appropriate protective clothing should be worn to avoid skin contact.[3][4] In case of splashes, contaminated clothing should be removed promptly.[1]

-

Respiratory Protection: In situations with inadequate ventilation or the potential for aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][4]

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed:

-

After Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][3]

-

After Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[1][3]

-